![molecular formula C8H8ClN5 B13178147 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative featuring a 3-chloropyridin-4-ylmethyl substituent. Triazole amines are pivotal in medicinal and agrochemical research due to their versatility in hydrogen bonding, π-π interactions, and metabolic stability. This compound’s structure combines a pyridine ring (chlorinated at position 3) with a triazole-3-amine moiety, making it a candidate for exploring structure-activity relationships (SAR) in drug discovery .
Preparation Methods
General Overview of the Synthesis Strategy
The synthesis predominantly involves a multistep approach comprising:
- Initial formation of the 1,2,4-triazole core with appropriate N-substituents.
- Functionalization of the triazole ring at the 3-position with amino groups.
- Introduction of the chloropyridine moiety via nucleophilic substitution or methylation strategies.
This approach ensures regioselectivity and high yield, avoiding isomerization or over-alkylation issues.
Preparation of the 1,2,4-Triazole Core
Synthesis of 1-Substituted 1,2,4-Triazoles
Method A: Nucleophilic Substitution on 1,2,4-Triazole
- Starting Material: 1,2,4-Triazole (commercially available or synthesized via hydrazine derivatives)
- Reagents: Alkyl halides (e.g., chloromethyl derivatives), potassium carbonate or sodium hydride as base
- Procedure: Under reflux in polar aprotic solvents (e.g., dimethylformamide or acetonitrile), the nucleophilic nitrogen atom on the triazole ring reacts with alkyl halides to form N-alkylated triazoles.
Step | Reagents | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
1 | Chloromethyl chloride | Acetone | Reflux | 85-90% |
Note: The regioselectivity is controlled by the nucleophilicity of the nitrogen atoms, favoring N-1 substitution.
Methylation at the 1-Position
- Reagents: Methyl iodide or methyl chloride
- Conditions: Potassium carbonate in acetone, reflux
- Outcome: Formation of 1-methyl-1,2,4-triazole, which serves as a key intermediate.
Functionalization at the 3-Position: Formation of the Amino Group
Conversion to 3-Amino Triazole Derivatives
Method: Nucleophilic substitution with ammonia or amines
- Procedure: The 1-methyl-1,2,4-triazole undergoes selective halogenation at the 3-position, typically via chlorination or bromination, followed by amination.
Step | Reagents | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
2 | N-Bromosuccinimide (NBS) | Carbon tetrachloride | Room temp | 80-85% |
- Reagents: Ammonia or primary amines
- Conditions: Elevated temperature, polar solvents
- Outcome: Formation of 3-amino derivatives.
Introduction of the Chloropyridine Methyl Group
Nucleophilic Substitution on Chloropyridine
The chloropyridine moiety can be introduced via nucleophilic substitution of a methyl halide precursor with the amino group on the triazole.
- Method: Use of chloromethylpyridine derivatives (e.g., 3-chloromethylpyridine) reacting with the amino group on the triazole.
Step | Reagents | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
3 | 3-Chloromethylpyridine | DMF | Reflux | 75-85% |
Alternative Approach: Methylation of the Pyridine Nitrogen
- Reagents: Methylating agents such as methyl iodide
- Conditions: Base (e.g., potassium carbonate), solvent like acetonitrile, reflux
- Outcome: Formation of the methyl-pyridinium intermediate, which can then be coupled with the triazole derivative.
Final Coupling and Purification
The last step involves coupling the chloropyridine methyl derivative with the amino-triazole core, often via nucleophilic substitution or reductive amination, depending on the specific functional groups present.
Purification: Recrystallization from ethanol or chromatography techniques (e.g., silica gel column chromatography) to obtain high-purity product.
Supporting Research Discoveries and Data
Patents and Industrial Methods: The CN113651762A patent discloses a method involving nucleophilic substitution of chloromethylpyridine with amino-triazoles, emphasizing the use of potassium carbonate and reflux conditions to optimize yield and minimize side reactions.
Research on Analogous Compounds: Studies on 1,2,4-triazole derivatives demonstrate the importance of regioselectivity and reaction conditions in achieving high yields, with data indicating that temperature control and choice of solvent significantly influence product purity.
Parameter | Optimal Range | Effect | Reference |
---|---|---|---|
Temperature | 60–80°C | High yield | , |
Solvent | Acetone, DMF | Solubility & selectivity | , |
Base | Potassium carbonate | Nucleophilicity |
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring and a chloropyridine substituent. The presence of the triazole moiety, a five-membered ring containing three nitrogen atoms, along with the chlorinated pyridine ring, enhances its biological activity and applicability. This compound has demonstrated significant biological activity, particularly in antimicrobial and antiviral domains. Its mechanism of action often involves the inhibition of specific enzymes crucial for pathogen survival or replication.
Potential Applications
The compound has potential applications in several fields:
- Antimicrobial and Antiviral Research: this compound has demonstrated potential in antimicrobial and antiviral domains. Its mechanism of action often involves the inhibition of specific enzymes that are crucial for pathogen survival or replication.
- Enzyme Inhibition: Studies suggest that this compound interacts with various biological macromolecules, often binding to enzymes or receptors critical in metabolic pathways. For instance, similar compounds have been shown to inhibit enzymes involved in the biosynthesis of isoprenoids, significantly affecting cellular metabolism.
Structural Comparison with Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern and resultant biological activities that differentiate it from other similar compounds.
Compound Name | Unique Feature |
---|---|
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine | Targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase |
4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine | Exhibits strong anti-cancer properties |
5-(4-chlorophenyl)-1H-1,2,4-triazol-3-thione | Known for its herbicidal activity |
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or modulation of their function. Pathways involved may include signal transduction or metabolic pathways .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Triazole derivatives with halogenated benzyl or pyridylmethyl groups exhibit distinct physicochemical and biological properties. Key analogs include:
Key Observations :
- Chlorine vs. Fluorine : Chlorinated analogs (e.g., 2,4-dichlorophenyl) exhibit higher molecular weights and lipophilicity, favoring membrane penetration, while fluorinated derivatives (e.g., 4-fluorophenyl) improve metabolic stability via reduced oxidative degradation .
- Pyridine vs. Benzyl : The 3-chloropyridin-4-yl group in the target compound may enhance π-stacking interactions in enzyme binding compared to purely aromatic benzyl groups .
Heterocyclic Hybrids
Triazole-amine hybrids with fused heterocycles demonstrate varied biological activities:
Key Observations :
- Ester Functionalization : Ethyl ester derivatives (e.g., C14H16ClN5O3) are optimized for agrochemical use due to improved solubility and bioavailability .
Alkyl and Cycloalkyl Derivatives
Alkyl chains and cyclic substituents modulate solubility and steric effects:
Key Observations :
- Branched Alkyl Chains: Derivatives like 2-ethylhexyl (C10H20N4) increase hydrophobicity, suitable for non-polar formulations .
Biological Activity
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₈ClN₅. It features a triazole ring fused with a chloropyridine moiety, which contributes to its biological efficacy. The presence of the chlorine substituent is known to enhance the compound's lipophilicity and biological activity .
Antimicrobial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | |
Escherichia coli | 0.5 µg/mL | |
Pseudomonas aeruginosa | 0.75 µg/mL | |
Mycobacterium tuberculosis | 4–32 µg/mL |
The compound has been particularly effective against drug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics .
The mechanism of action for triazole compounds generally involves inhibition of key enzymes necessary for bacterial survival. For instance, studies indicate that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have shown that this compound interacts effectively with the active site of DNA gyrase .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Mycobacterial Infections :
- Evaluation Against Multidrug-resistant Strains :
Properties
Molecular Formula |
C8H8ClN5 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-11-2-1-6(7)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChI Key |
NZPJPNFVGVVCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=NC(=N2)N)Cl |
Origin of Product |
United States |
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